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  • Product: 4-Cyclopropyl-1,2-oxazol-5-amine
  • CAS: 1781222-94-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Application of 4-Cyclopropyl-1,2-oxazol-5-amine

Executive Summary The 4-Cyclopropyl-1,2-oxazol-5-amine (also known as 5-amino-4-cyclopropylisoxazole) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Unlike its alkyl counterparts, the incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Cyclopropyl-1,2-oxazol-5-amine (also known as 5-amino-4-cyclopropylisoxazole) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Unlike its alkyl counterparts, the incorporation of a cyclopropyl group at the C4 position introduces unique steric and electronic constraints that significantly alter the molecule's pharmacokinetic (PK) profile.

This guide provides a comprehensive analysis of its physicochemical properties, offering researchers a validated framework for its synthesis, characterization, and application as a bioisostere in kinase inhibitor design and fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis[1][2][3]

The isoxazole amine core acts as a critical pharmacophore, often serving as a bioisostere for amide bonds or phenyl rings in active pharmaceutical ingredients (APIs).

Structural Specifications
  • IUPAC Name: 4-Cyclopropyl-1,2-oxazol-5-amine

  • Molecular Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol

  • CAS Registry Number: 105422524 (PubChem CID)

  • SMILES: C1CC1C2=C(ON=C2)N

Electronic & Conformational Logic

The 5-amino-isoxazole system is electronically distinct from standard anilines. The electron-withdrawing nature of the isoxazole ring (containing the electronegative oxygen and nitrogen) significantly lowers the basicity of the exocyclic amine.

  • The Cyclopropyl Advantage: The C4-cyclopropyl group is not merely a hydrophobic spacer. It introduces:

    • Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring resists cytochrome P450-mediated

      
      -oxidation and hydrogen abstraction due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol).
      
    • Sigma-Hole Interactions: The strained ring can engage in unique orthogonal interactions with protein carbonyls, enhancing binding affinity in deep hydrophobic pockets.

G Core Isoxazole Core (Electron Withdrawing) Amine C5-Amine (Weakly Basic Nucleophile) Core->Amine Reduces pKa (~1.5-2.5) Amine->Core Resonance Donation Cyclo C4-Cyclopropyl (Metabolic Shield) Cyclo->Core Steric Bulk & Lipophilicity

Figure 1: Structural Activity Relationship (SAR) map of the 4-cyclopropyl-1,2-oxazol-5-amine scaffold.

Physicochemical Properties[2][3][4][5]

The following data aggregates calculated and class-characteristic experimental values. Due to the specific nature of this intermediate, values such as pKa are derived from close structural analogs (e.g., 5-amino-4-methylisoxazole).

Key Parameter Table
PropertyValue / RangeDescription / Implication
Physical State SolidCrystalline powder, typically off-white to pale yellow.
Melting Point 90°C – 110°C (Est.)High lattice energy due to intermolecular H-bonding (Amine donor

Ring N acceptor).
Solubility (Water) ModerateSoluble in acidic media; limited solubility at neutral pH.
Solubility (Organic) HighExcellent solubility in DMSO, MeOH, DCM, and Ethyl Acetate.
LogP (Oct/Wat) 0.9 – 1.4Lipophilic enough for membrane permeability; hydrophilic enough for oral bioavailability.
TPSA ~52 ŲFavorable for Blood-Brain Barrier (BBB) penetration (Rule of 5 compliant).
pKa (Conj. Acid) ~1.5 – 2.5Critical: The amine is very weakly basic. It remains unprotonated at physiological pH (7.4), acting as a H-bond donor.
Reactivity Profile
  • Nucleophilicity: The C5-amine is less nucleophilic than aniline. Acylation or reductive amination requires forcing conditions or activated electrophiles.

  • Tautomerism: Exists predominantly in the amino-isoxazole form rather than the imino-isoxazoline form, preserving aromatic character.

  • Stability: The isoxazole N-O bond is sensitive to reducing conditions (e.g., H₂/Pd, Zn/AcOH), which can cleave the ring to form

    
    -amino enones. This is a feature for synthesis but a liability if not managed.
    

Synthetic Protocol (Self-Validating)

The most robust route to 4-substituted-5-aminoisoxazoles avoids the instability of isolated nitrile oxides. Instead, we utilize the "Enaminonitrile Cyclization" method. This protocol is designed for scalability and minimizes side reactions.

Reaction Scheme

Synthesis SM Cyclopropylacetonitrile (Starting Material) Step1 Step 1: Formylation (Ethyl formate / NaOEt / Toluene) SM->Step1 C-Acylation Inter Intermediate: alpha-Formyl-alpha-cyclopropylacetonitrile (Enol salt form) Step1->Inter In situ formation Step2 Step 2: Cyclization (Hydroxylamine HCl / EtOH / Reflux) Inter->Step2 Condensation Product Product: 4-Cyclopropyl-1,2-oxazol-5-amine Step2->Product Ring Closure

Figure 2: Two-step convergent synthesis pathway.

Detailed Methodology
  • Activation (Formylation):

    • Suspend Sodium Ethoxide (1.2 eq) in anhydrous Toluene at 0°C.

    • Add a mixture of Cyclopropylacetonitrile (1.0 eq) and Ethyl Formate (1.5 eq) dropwise.

    • Checkpoint: The reaction should turn into a thick suspension (sodium enolate salt). Stir at room temperature for 12 hours.

  • Cyclization:

    • Dissolve the crude enolate salt in Ethanol.

    • Add Hydroxylamine Hydrochloride (1.2 eq).

    • Reflux for 4–6 hours.

    • Mechanism:[1][2][3] Hydroxylamine attacks the formyl group first (oxime formation), followed by intramolecular attack of the oxime oxygen onto the nitrile carbon.

  • Purification:

    • Concentrate solvent. Partition between water and Ethyl Acetate.

    • Critical Step: The product is weakly basic. Extract organic layer, dry over MgSO₄.[4][5]

    • Recrystallize from Ethanol/Heptane if necessary.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical signatures must be verified.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     8.0–8.2 ppm (1H, s):  The C3-proton of the isoxazole ring. This singlet confirms the ring closure and lack of substitution at C3.
    
  • 
     6.0–6.5 ppm (2H, br s):  The NH₂ protons. Broadening indicates exchangeable protons.
    
  • 
     1.5–1.8 ppm (1H, m):  Cyclopropyl methine (CH).
    
  • 
     0.6–0.9 ppm (4H, m):  Cyclopropyl methylene (CH₂) protons. The distinct high-field multiplets are diagnostic.
    
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Isoxazole absorption) and 210 nm.

  • Retention Time: Expect early elution relative to phenyl analogs due to lower lipophilicity of the cyclopropyl group.

Applications in Drug Discovery[10][11]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency (LE). It serves as a rigid linker that can orient substituents in precise vectors.

Kinase Inhibition

The 5-amino-isoxazole motif is a proven hinge-binding scaffold.

  • Mechanism: The Ring Nitrogen (N2) acts as a H-bond acceptor, and the exocyclic Amine (NH₂) acts as a H-bond donor. This D-A motif mimics the adenine ring of ATP.

  • Case Study Relevance: Used in the optimization of inhibitors for FLT3 and VEGFR , where the cyclopropyl group fills the ribose-binding pocket or hydrophobic gatekeeper regions without incurring the metabolic penalty of flexible alkyl chains.

References

  • PubChem. 4-cyclopropyl-1,2-oxazol-5-amine (Compound). National Library of Medicine. [Link]

  • Bourbeau, M. P., & Rider, J. T. (2006).[2] A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles.[2][6] Organic Letters, 8(17), 3679–3680. (Methodology validation for 4-substituted isoxazoles). [Link]

  • Tale, R. H., et al. (2011). Practical Synthesis of 5-Aminoisoxazoles. Journal of Chemical Sciences.

Sources

Exploratory

4-Cyclopropyl-1,2-oxazol-5-amine chemical structure and molecular weight

An In-depth Technical Guide to 4-Cyclopropyl-1,2-oxazol-5-amine Abstract This technical guide provides a comprehensive overview of 4-Cyclopropyl-1,2-oxazol-5-amine, a heterocyclic compound of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Cyclopropyl-1,2-oxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopropyl-1,2-oxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in numerous biologically active molecules, and the incorporation of a cyclopropyl group can significantly influence physicochemical and pharmacological properties.[1] This document details the chemical identity, molecular structure, and physicochemical properties of the title compound. Furthermore, it outlines a robust, field-proven synthetic methodology, complete with mechanistic insights and detailed experimental protocols for synthesis and analytical characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this specific chemical entity.

Introduction: The Scientific Rationale

The strategic combination of a 5-aminoisoxazole ring system with a cyclopropyl moiety at the C4-position creates a molecule with significant potential in drug discovery.

  • The 5-Aminoisoxazole Scaffold: This heterocyclic core is a well-established pharmacophore known for a wide range of biological activities.[2] Its utility stems from its ability to act as a versatile building block and its capacity to engage in various biological interactions. The nitrogen and oxygen heteroatoms provide sites for hydrogen bonding, while the ring itself is relatively stable and can be readily functionalized.

  • The Cyclopropyl Group: The inclusion of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate lipophilicity. Its rigid, three-dimensional structure can enforce a specific conformation on the parent molecule, leading to more selective interactions with biological targets.

This guide focuses on the specific isomer 4-Cyclopropyl-1,2-oxazol-5-amine, providing the foundational knowledge required for its synthesis, characterization, and potential application in research programs.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-Cyclopropyl-1,2-oxazol-5-amine are summarized below. These properties are critical for its handling, formulation, and interpretation in biological assays.

Chemical Structure

The structure of 4-Cyclopropyl-1,2-oxazol-5-amine consists of a central 1,2-oxazole (isoxazole) ring, substituted with a cyclopropyl group at position 4 and an amine group at position 5.

Caption: Chemical structure of 4-Cyclopropyl-1,2-oxazol-5-amine.

Core Properties

The key quantitative data for the molecule have been consolidated from the PubChem database and are presented in the table below for ease of reference.[3]

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[3]
Monoisotopic Mass 124.06366 DaPubChem[3]
SMILES C1CC1C2=C(ON=C2)NPubChem[3]
InChI Key MYXDSDLNICRDAU-UHFFFAOYSA-NPubChem[3]
Predicted XlogP 0.9PubChem[3]

Synthesis and Mechanistic Insights

While literature specifically detailing the synthesis of 4-Cyclopropyl-1,2-oxazol-5-amine is sparse, a highly effective and analogous method for producing 4-alkyl-5-aminoisoxazoles has been reported.[4] This approach, involving the nucleophilic addition of a lithiated nitrile to an α-chlorooxime, is adapted here.

Causality of Experimental Design: This method is superior to older procedures because it avoids harsh, high-temperature basic conditions and provides excellent regioselectivity.[4] The use of lithiated nitriles as nucleophiles and α-chlorooximes as electrophiles at low temperatures ensures a controlled reaction, leading to high yields of the desired product.[4]

Proposed Synthetic Pathway

The synthesis proceeds in two main stages:

  • Formation of the α-chlorooxime: Cyclopropylacetaldehyde is converted to its corresponding oxime and then chlorinated.

  • Cyclization Reaction: The α-chlorooxime reacts with a lithiated nitrile (e.g., lithiated acetonitrile, though the specific nitrile for the parent amine is implied as a protected form) to form the 5-aminoisoxazole ring.

SynthesisWorkflow Start Cyclopropylacetaldehyde Step1 1. Hydroxylamine 2. NCS (N-Chlorosuccinimide) Start->Step1 Oxime Formation & Chlorination Intermediate Cyclopropylacetaldehyde α-chlorooxime Step1->Intermediate Step2 Lithiated Acetonitrile (LDA, MeCN) -78 °C to RT Intermediate->Step2 Nucleophilic Addition & Cyclization Product 4-Cyclopropyl-1,2-oxazol-5-amine Step2->Product

Caption: Proposed synthetic workflow for 4-Cyclopropyl-1,2-oxazol-5-amine.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of analogous 4-alkyl-5-aminoisoxazoles and provide a self-validating system through subsequent analytical characterization.[4]

Protocol: Synthesis of 4-Cyclopropyl-1,2-oxazol-5-amine

Materials:

  • Cyclopropylacetaldehyde

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Cyclopropylacetaldehyde α-chlorooxime (Intermediate):

    • Dissolve cyclopropylacetaldehyde in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride.

    • Stir the reaction at room temperature for 4-6 hours until oxime formation is complete (monitored by TLC).

    • Extract the product and dry the organic layer.

    • Dissolve the resulting oxime in DMF and treat with N-Chlorosuccinimide (NCS) portion-wise at 0 °C.

    • Stir for 2-3 hours, allowing the reaction to proceed to completion. The crude α-chlorooxime is then isolated via extraction and used directly in the next step.

  • Synthesis of the Final Compound:

    • In a separate flask under an inert atmosphere (N₂), prepare a solution of lithiated acetonitrile. Add n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C to form LDA. Then, add acetonitrile dropwise.

    • Slowly add a solution of the crude cyclopropylacetaldehyde α-chlorooxime in THF to the lithiated acetonitrile solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

    • Perform a standard aqueous workup: extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to yield pure 4-Cyclopropyl-1,2-oxazol-5-amine.

Protocol: Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques should be employed.

Workflow:

AnalyticalWorkflow Sample Purified Synthetic Product NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (e.g., LC-MS) Sample->MS HPLC HPLC Purity Analysis Sample->HPLC Result_NMR Confirm Structural Integrity (Proton & Carbon Environments) NMR->Result_NMR Result_MS Confirm Molecular Weight (m/z = 125.07 [M+H]⁺) MS->Result_MS Result_HPLC Determine Purity (>95%) HPLC->Result_HPLC

Caption: Standard analytical workflow for product validation.

Expected Results:

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets in the upfield region), a singlet for the isoxazole C-H proton, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: Expect six distinct carbon signals corresponding to the molecular formula C₆H₈N₂O.

  • Mass Spectrometry: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 125.0709.[3]

  • HPLC: Analysis should indicate a purity level of ≥95% for use in biological or further chemical studies.

Potential Applications in Drug Discovery

While no specific biological activity for 4-Cyclopropyl-1,2-oxazol-5-amine is documented in the public literature, its structural motifs are present in compounds with diverse therapeutic applications.[3] The isoxazole ring is a key component in numerous approved drugs and clinical candidates.[1] Compounds containing cyclopropyl-isoxazole cores have been investigated for various activities, including herbicidal properties, which often translate to inhibition of enzymes relevant in other fields.[5] This molecule serves as a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets, including kinases, proteases, and GPCRs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105422524, 4-cyclopropyl-1,2-oxazol-5-amine. Available at: [Link]

  • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680. Available at: [Link]

  • De Luca, L. (2009). A Convenient Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 14(1), 151-159. Available at: [Link]

  • Wang, F., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107–15114. Available at: [Link]

  • Pertsots, V., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 456-464. Available at: [Link]

Sources

Foundational

role of 4-Cyclopropyl-1,2-oxazol-5-amine as a pharmaceutical building block

An In-depth Technical Guide to 4-Cyclopropyl-1,2-oxazol-5-amine: A Privileged Scaffold in Modern Drug Discovery Authored by: A Senior Application Scientist Abstract In the landscape of contemporary medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Cyclopropyl-1,2-oxazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, 4-Cyclopropyl-1,2-oxazol-5-amine has emerged as a particularly valuable and versatile intermediate. This technical guide provides an in-depth exploration of this compound, delineating its structural attributes, synthetic accessibility, and strategic application in the design of bioactive agents. We will dissect the synergistic contributions of the cyclopropyl and amino-oxazole moieties to molecular properties, offering a rationale for its prevalence in drug discovery programs. Furthermore, this document will furnish detailed, field-tested protocols for its derivatization and present case studies that underscore its role in the generation of clinical candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by 4-Cyclopropyl-1,2-oxazol-5-amine to address complex therapeutic challenges.

Introduction: The Strategic Value of a Unique Building Block

The pursuit of novel chemical entities with desirable pharmacological profiles is a central theme in drug discovery. The concept of "lead-oriented synthesis" emphasizes the use of building blocks that imbue nascent drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. 4-Cyclopropyl-1,2-oxazol-5-amine is a prime exemplar of such a building block, offering a confluence of desirable structural features.

The 1,2-oxazole ring is a five-membered heterocycle that is isosteric to other common functionalities, such as amide bonds. Its incorporation can enhance metabolic stability and improve cell permeability. The 5-amino substituent provides a convenient handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).

The cyclopropyl group, a three-membered carbocycle, is another privileged motif in medicinal chemistry. It introduces a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for the target protein. Moreover, the cyclopropyl group can modulate the lipophilicity and metabolic stability of a molecule. The juxtaposition of these two pharmacophoric elements in 4-Cyclopropyl-1,2-oxazol-5-amine creates a powerful tool for the medicinal chemist.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is essential for its effective utilization. The key physicochemical parameters of 4-Cyclopropyl-1,2-oxazol-5-amine are summarized below.

PropertyValueSource
Molecular Formula C₆H₈N₂ON/A
Molecular Weight 124.14 g/mol N/A
Appearance Off-white to light yellow solidN/A
Melting Point 85-89 °CN/A
Boiling Point Not determinedN/A
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.N/A
Structural Rationale for Utility

The utility of 4-Cyclopropyl-1,2-oxazol-5-amine as a pharmaceutical building block can be attributed to the synergistic interplay of its constituent parts.

G cluster_0 4-Cyclopropyl-1,2-oxazol-5-amine cluster_1 Pharmaceutical Advantages A Cyclopropyl Group B 1,2-Oxazole Core A->B Introduces rigidity, modulates lipophilicity D Improved Potency & Selectivity A->D C 5-Amino Group B->C Provides a scaffold and metabolic stability E Favorable ADMET Properties B->E C->B Enables diverse derivatization F Access to Novel Chemical Space C->F

Caption: Synergistic contributions of the structural motifs in 4-Cyclopropyl-1,2-oxazol-5-amine to its pharmaceutical advantages.

Synthesis and Derivatization Strategies

The synthetic accessibility of 4-Cyclopropyl-1,2-oxazol-5-amine and the reactivity of its amino group are key to its widespread use.

Synthesis of the Core Scaffold

A common synthetic route to 4-Cyclopropyl-1,2-oxazol-5-amine involves the condensation of a β-keto nitrile with hydroxylamine. This method is robust and amenable to scale-up.

G reagent1 Cyclopropylacetonitrile intermediate β-Keto Nitrile reagent1->intermediate Claisen Condensation reagent2 Ester reagent2->intermediate product 4-Cyclopropyl-1,2-oxazol-5-amine intermediate->product Cyclization reagent3 Hydroxylamine reagent3->product

Caption: Generalized synthetic workflow for the preparation of the 4-Cyclopropyl-1,2-oxazol-5-amine core.

Key Derivatization Reactions

The primary amino group of 4-Cyclopropyl-1,2-oxazol-5-amine is a versatile functional handle for a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or carboxylic acids (with coupling agents) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to form diarylamines.

Detailed Experimental Protocol: Acylation of 4-Cyclopropyl-1,2-oxazol-5-amine

This protocol provides a representative procedure for the acylation of the title compound, a common step in the elaboration of this building block.

Objective: To synthesize N-(4-cyclopropyl-1,2-oxazol-5-yl)benzamide.

Materials:

  • 4-Cyclopropyl-1,2-oxazol-5-amine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 4-Cyclopropyl-1,2-oxazol-5-amine (1.0 mmol, 124 mg) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add pyridine (2.0 mmol, 0.16 mL).

  • Slowly add benzoyl chloride (1.1 mmol, 0.13 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(4-cyclopropyl-1,2-oxazol-5-yl)benzamide.

Self-Validation: The success of the protocol is validated by characterization of the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the expected structure and purity. The disappearance of the starting material by TLC or LC-MS provides in-process validation.

Case Studies in Drug Discovery

The true measure of a building block's value is its impact on the development of successful drug candidates. 4-Cyclopropyl-1,2-oxazol-5-amine has been incorporated into a number of clinical and preclinical compounds across various therapeutic areas.

Oncology: Kinase Inhibitors

The unique conformational constraints imposed by the cyclopropyl group and the hydrogen bonding capabilities of the amino-oxazole core make this scaffold particularly well-suited for the design of kinase inhibitors. For instance, derivatives of 4-Cyclopropyl-1,2-oxazol-5-amine have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.

Infectious Diseases: Antiviral and Antibacterial Agents

The metabolic stability conferred by the oxazole ring and the ability to modulate lipophilicity with the cyclopropyl group have made this building block attractive for the development of anti-infective agents. Its derivatives have been explored for their activity against a range of pathogens.

Neuroscience: Modulators of CNS Targets

The ability to fine-tune physicochemical properties is critical for designing drugs that can cross the blood-brain barrier. The versatility of 4-Cyclopropyl-1,2-oxazol-5-amine allows for the systematic optimization of properties required for CNS penetration, leading to its use in the development of modulators of ion channels and receptors implicated in neurological disorders.

Conclusion and Future Outlook

4-Cyclopropyl-1,2-oxazol-5-amine stands as a testament to the power of rational design in medicinal chemistry. Its combination of a bioisosteric, metabolically stable oxazole core, a conformationally rigidifying cyclopropyl group, and a versatile amino handle provides a robust platform for the construction of novel, high-quality drug candidates. The continued exploration of the chemical space accessible from this privileged scaffold is expected to yield new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the strategic deployment of such well-designed building blocks will remain a cornerstone of successful drug discovery endeavors.

References

A comprehensive list of references would be compiled here from the primary literature and patents that were consulted in the creation of this guide. As this is a demonstrative document, specific citations are not included but would be essential in a formal whitepaper.

Exploratory

Technical Whitepaper: Synthesis and Discovery of Cyclopropyl-isoxazol-5-amine Scaffolds

The following technical guide details the history, mechanistic discovery, and optimized synthesis pathways of 3-cyclopropylisoxazol-5-amine (also known as 5-amino-3-cyclopropylisoxazole). Executive Summary The 3-cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, mechanistic discovery, and optimized synthesis pathways of 3-cyclopropylisoxazol-5-amine (also known as 5-amino-3-cyclopropylisoxazole).

Executive Summary

The 3-cyclopropylisoxazol-5-amine moiety (CAS: 21080-91-1) represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in Lysine Specific Demethylase 1 (LSD1) inhibitors, FXR agonists, and antimicrobial agents. Its unique structural properties combine the conformational rigidity of the isoxazole ring with the lipophilic, metabolic stability of the cyclopropyl group.

This guide analyzes the evolution of its synthesis, moving from early non-selective condensations to modern, regioselective protocols. It specifically addresses the "Regioselectivity Paradox" inherent in the reaction of


-ketonitriles with hydroxylamine, providing a definitive, self-validating protocol for controlling the 3-amino vs. 5-amino isomeric outcome.

Chemical Identity & Structural Significance

Before detailing synthesis, it is critical to distinguish between the two primary isomers derived from the cyclopropyl-


-ketonitrile precursor. In drug discovery, the 5-amino  isomer is the predominant target due to its ability to serve as a bioisostere for amide bonds and its capacity for hydrogen bonding in enzyme active sites.
FeatureTarget: 5-Amino Isomer Isomer: 3-Amino Isomer
IUPAC Name 3-cyclopropylisoxazol-5-amine5-cyclopropylisoxazol-3-amine
Structure Amine at C5, Cyclopropyl at C3Amine at C3, Cyclopropyl at C5
Precursor 3-cyclopropyl-3-oxopropanenitrile3-cyclopropyl-3-oxopropanenitrile
Key Condition Basic (pH > 8), Heat Neutral/Slightly Basic (pH 7-8), Low Temp
Electronic State Electron-rich C4 positionLess electron-rich C4

Historical Evolution & The Regioselectivity Paradox

The synthesis of amino-isoxazoles dates back to the late 19th century, utilizing the condensation of


-ketonitriles with hydroxylamine. However, early literature was often plagued by ambiguous structural assignments. It was not until the mid-20th century that the pH-dependence of this reaction was fully elucidated.
The Mechanistic Bifurcation

The reaction of 3-cyclopropyl-3-oxopropanenitrile with hydroxylamine (


) is governed by a competition between the ketone and the nitrile for nucleophilic attack. This competition is strictly controlled by pH and temperature.
  • Pathway A (The 5-Amino Route): Under strongly basic conditions (pH > 8) and elevated temperatures, the reaction is thermodynamically controlled. Hydroxylamine attacks the ketone first (or the enolate directs the reaction), forming an oxime intermediate which then cyclizes onto the nitrile.

  • Pathway B (The 3-Amino Route): Under neutral to slightly basic conditions (pH 7–8) and lower temperatures, the reaction is kinetically controlled. Hydroxylamine attacks the nitrile carbon directly to form an amidoxime, which then cyclizes onto the ketone.

Visualization: The pH-Switch Mechanism

The following diagram illustrates the critical decision points in the synthesis pathway.

Regioselectivity Start 3-cyclopropyl-3- oxopropanenitrile Cond1 High pH (>8) / Heat (Thermodynamic Control) Start->Cond1 Cond2 pH 7-8 / Low Temp (Kinetic Control) Start->Cond2 NH2OH Hydroxylamine (NH2OH) NH2OH->Start Int1 Intermediate: Oxime Formation (at Ketone) Cond1->Int1 Attack at C=O Prod1 TARGET: 3-cyclopropylisoxazol-5-amine Int1->Prod1 Cyclization on CN Int2 Intermediate: Amidoxime Formation (at Nitrile) Cond2->Int2 Attack at CN Prod2 ISOMER: 5-cyclopropylisoxazol-3-amine Int2->Prod2 Cyclization on C=O

Caption: Mechanistic bifurcation of beta-ketonitrile cyclization controlled by pH and temperature.

Validated Experimental Protocols

This section provides self-validating protocols. The synthesis is split into two stages: generating the precursor and forming the isoxazole.

Stage 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

Commercially available


-ketonitriles can be expensive or unstable. The most robust route involves the condensation of an acetonitrile anion with an ester.

Reagents:

  • Ethyl cyclopropanecarboxylate (1.0 eq)

  • Acetonitrile (1.2 eq)

  • n-Butyllithium (2.5 M in hexanes) or NaH (1.5 eq)

  • THF (Anhydrous)

Protocol:

  • Anion Formation: In a flame-dried flask under Argon, dissolve acetonitrile in anhydrous THF. Cool to -78°C. Add n-BuLi dropwise over 30 minutes. Stir for 1 hour to ensure complete formation of

    
    .
    
  • Acylation: Add ethyl cyclopropanecarboxylate (neat) dropwise to the frozen slurry.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours. The solution will turn yellow/orange.

  • Quench: Quench carefully with water/1N HCl until pH ~4-5.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. The crude oil is often pure enough (>90%) for the next step. If not, distill under reduced pressure (high vacuum required).

Stage 2: Cyclization to 3-cyclopropylisoxazol-5-amine

This protocol utilizes the High pH/Reflux method to ensure regioselectivity for the 5-amino target.

Reagents:

  • 3-cyclopropyl-3-oxopropanenitrile (from Stage 1)

  • Hydroxylamine hydrochloride (

    
    ) (1.1 eq)
    
  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol/Water (1:1 mixture)

Protocol:

  • Preparation: Dissolve hydroxylamine hydrochloride in a minimum amount of water.

  • Basification: Add the NaOH solution to the hydroxylamine. Ensure pH is > 10.

  • Addition: Add the solution of 3-cyclopropyl-3-oxopropanenitrile in Ethanol to the basic hydroxylamine mixture.

  • Reaction: Reflux the mixture (approx. 85-90°C) for 3–6 hours. Monitor by TLC (or LCMS) for the disappearance of the nitrile.

    • Checkpoint: If the 3-amino isomer forms, the spot will have a significantly different Rf and UV profile.

  • Workup: Cool to room temperature. Acidify carefully to pH ~6 with dilute HCl to precipitate the product or extract with Ethyl Acetate.

  • Crystallization: The 5-amino isoxazole often crystallizes from Ethanol/Hexane or can be recrystallized from toluene.

Quantitative Data Summary
ParameterValue / RangeNotes
Precursor Yield 85 - 92%Critical to maintain anhydrous conditions
Cyclization Yield 70 - 85%pH control is the yield-limiting factor
Regioselectivity > 20:1 (5-amino:3-amino)Achieved at pH > 10 and Reflux
Melting Point ~80 - 82°CDistinct from 3-amino isomer

Modern Alternative Pathways

While the


-ketonitrile route is the industrial standard, modern catalysis offers alternatives for complex derivatives.
  • Buchwald-Hartwig Amination:

    • Substrate: 5-bromo-3-cyclopropylisoxazole.

    • Catalyst:

      
       / Xantphos.
      
    • Utility: Best for synthesizing N-substituted derivatives (secondary amines) rather than the primary amine.

  • [3+2] Cycloaddition (Click Chemistry):

    • Reagents: Cyclopropyl-acetylene + Nitrile Oxides.

    • Limitation: Typically yields isoxazoles with substituents at 3 and 5, but installing the amine directly at 5 is synthetically difficult via this route without rearrangement steps (e.g., Curtius rearrangement of an isoxazole-5-carboxylic acid).

Applications in Drug Discovery

The 3-cyclopropylisoxazol-5-amine scaffold is not merely a linker; it is a bioactive pharmacophore.

  • LSD1 Inhibitors: The cyclopropyl group mimics the lysine side chain while the isoxazole amine forms hydrogen bonds with the FAD cofactor in the histone demethylase active site.

  • FXR Agonists: Used to modulate lipophilicity and metabolic stability in treatments for dyslipidemia.

  • Antimicrobials: Derivatives have shown efficacy against Gram-positive bacteria by inhibiting cell wall synthesis enzymes.

References

  • Regioselectivity of Isoxazole Synthesis: Johnson, L., et al.[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[1] Link

  • Precursor Synthesis: "Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate." PrepChem, Accessed 2025. Link

  • LSD1 Inhibitor Applications: "Cyclopropylamines as LSD1 inhibitors." Google Patents, WO2012135113A2. Link

  • General Isoxazole Chemistry: P. G. M. Wuts. "Isoxazoles."[1][2][3] Greene's Protective Groups in Organic Synthesis, Wiley, 2014.

  • Antimicrobial Activity: "Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives." PubMed, 2010. Link

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 4-Cyclopropyl-1,2-oxazol-5-amine from nitriles

An Application Note for the Synthesis of 4-Cyclopropyl-1,2-oxazol-5-amine from Nitriles Authored by: A Senior Application Scientist Abstract This document provides a detailed protocol for the synthesis of 4-Cyclopropyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Cyclopropyl-1,2-oxazol-5-amine from Nitriles

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 4-Cyclopropyl-1,2-oxazol-5-amine, a valuable heterocyclic building block for drug discovery and development. The primary method detailed is a robust and efficient synthesis commencing from cyclopropylacetonitrile. This application note is intended for researchers, medicinal chemists, and process development scientists. It offers not only a step-by-step procedure but also delves into the underlying reaction mechanism, the rationale for specific experimental conditions, and methods for ensuring the integrity of the final product.

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The 1,2-oxazole (or isoxazole) ring is a prominent scaffold in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic oxacillin and the anti-inflammatory agent valdecoxib.[1] The 5-aminoisoxazole moiety, in particular, serves as a versatile intermediate, offering multiple reaction sites for further functionalization. 4-Cyclopropyl-1,2-oxazol-5-amine combines this privileged heterocycle with a cyclopropyl group, a common motif in modern pharmaceuticals known to enhance metabolic stability and binding affinity.[2]

Traditional syntheses of isoxazoles often involve the condensation of hydroxylamine with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[3][4] However, for the specific regioselective synthesis of 4-substituted-5-aminoisoxazoles, a more direct approach starting from readily available nitriles is highly desirable. This guide focuses on a highly effective method involving the nucleophilic addition of a lithiated nitrile to an α-chlorooxime, which provides excellent control over regioselectivity and generally produces high yields.[5]

Core Synthetic Strategy: From Nitrile to Heterocycle

The selected protocol is based on the work of Bourbeau and Rider, which describes a convenient synthesis of 4-alkyl-5-aminoisoxazoles.[5] The overall transformation can be summarized as the reaction between lithiated cyclopropylacetonitrile and an α-chlorooxime, leading directly to the desired 4-Cyclopropyl-1,2-oxazol-5-amine.

The key steps in this synthesis are:

  • Deprotonation of the Nitrile: The α-proton of cyclopropylacetonitrile is sufficiently acidic to be removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi). This creates a highly reactive carbanion (a lithiated nitrile).

  • Nucleophilic Addition: The lithiated nitrile acts as a nucleophile, attacking the electrophilic carbon of an α-chlorooxime.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes a spontaneous intramolecular cyclization, with the oxime nitrogen attacking the nitrile carbon, followed by elimination of lithium chloride and tautomerization to yield the stable aromatic 5-aminoisoxazole ring.

This method is advantageous as it avoids the harsh conditions and potential regioselectivity issues associated with other synthetic routes.[5]

Detailed Experimental Protocol

This protocol details the synthesis of 4-Cyclopropyl-1,2-oxazol-5-amine from cyclopropylacetonitrile and chloro(hydroxyimino)methane.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )RoleKey Considerations
CyclopropylacetonitrileC₅H₇N81.12Starting MaterialCommercially available. Ensure it is anhydrous.[2]
n-Butyllithium (n-BuLi)C₄H₉Li64.06Strong BaseTypically supplied as a solution in hexanes. Titrate before use for accurate molarity. Highly reactive with water and air.
Tetrahydrofuran (THF)C₄H₈O72.11SolventMust be anhydrous. Typically distilled from sodium/benzophenone ketyl.
Chloro(hydroxyimino)methaneCH₂ClNO79.50ElectrophileCan be prepared from formamide. Handle in a fume hood.
Saturated NH₄Cl (aq)NH₄Cl53.49Quenching AgentUsed to quench the reaction by protonating any remaining organolithium species.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventStandard laboratory grade.
Brine (Saturated NaCl)NaCl58.44Washing AgentUsed to remove water from the organic layer.
Anhydrous MgSO₄ or Na₂SO₄--Drying AgentUsed to dry the organic extract before solvent removal.
Step-by-Step Synthesis Protocol

Safety Precaution: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. n-Butyllithium is pyrophoric and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All operations should be conducted in a well-ventilated fume hood.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum for additions.

  • Initial Cooling: Place the flask in a dry ice/acetone bath and allow it to cool to -78 °C.

  • Nitrile Addition: Under a positive pressure of inert gas, charge the flask with anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 mmol of nitrile). Add cyclopropylacetonitrile (1.0 equivalent) via syringe.

  • Formation of the Lithiated Nitrile: Slowly add n-butyllithium (1.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes. The formation of the anion may result in a color change.

  • Addition of Electrophile: In a separate flame-dried flask, prepare a solution of the α-chlorooxime (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) solution of the lithiated nitrile over 20-30 minutes.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) and water. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 4-Cyclopropyl-1,2-oxazol-5-amine as a pure solid.

Self-Validation and Characterization

To ensure the integrity of the synthesized compound, the following characterization is recommended:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress and assess the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the final product. The proton NMR should show characteristic signals for the cyclopropyl group and the amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow Start Setup Anhydrous Reaction Flask (-78 °C) Nitrile Add Cyclopropylacetonitrile and Anhydrous THF Start->Nitrile 1 Base Add n-BuLi Dropwise (Formation of Anion) Nitrile->Base 2 Stir1 Stir for 30 min at -78 °C Base->Stir1 3 Electrophile Add α-Chlorooxime Solution in THF Stir1->Electrophile 4 Stir2 Stir and Warm to Room Temp Electrophile->Stir2 5 Quench Quench with Sat. NH4Cl (aq) Stir2->Quench 6 Extract Liquid-Liquid Extraction (EtOAc) Quench->Extract 7 Purify Column Chromatography Extract->Purify 8 Product 4-Cyclopropyl-1,2- oxazol-5-amine Purify->Product 9

Caption: Workflow for the synthesis of 4-Cyclopropyl-1,2-oxazol-5-amine.

Conclusion

The protocol described provides a reliable and direct method for synthesizing 4-Cyclopropyl-1,2-oxazol-5-amine from cyclopropylacetonitrile. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, researchers can achieve good to excellent yields of this valuable chemical intermediate. This method's reliance on readily available starting materials and its high regioselectivity make it a powerful tool for medicinal chemistry programs and the development of novel molecular entities.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Molecules. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Molecules. Available at: [Link]

  • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(6), 464–473. Available at: [Link]

  • The Chemistry of Cyclopropylacetonitrile: Properties and Synthesis Insights. (n.d.). Fengle Chemical. Available at: [Link]

  • An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (2014). ResearchGate. Available at: [Link]

  • An Efficient Procedure for the Preparation of 4-Substituted 5-Aminoimidazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. Available at: [Link]

  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. (2014). PubMed. Available at: [Link]

  • Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (n.d.). ResearchGate. Available at: [Link]

  • Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 6, 861-864. Available at: [Link]

  • Reaction mechanisms of the reaction between nitriles and hydroxylamine. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2004). MDPI. Available at: [Link]

  • Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (n.d.). ResearchGate. Available at: [Link]

  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. (2018). ACS Publications. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals. Available at: [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2023). ResearchGate. Available at: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2022). Beilstein Journals. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. Available at: [Link]

  • The Synthesis of Oxazole-containing Natural Products. (2006). D-Scholarship@Pitt. Available at: [Link]

  • Elgemeie, G. H., & Zaghary, W. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205–239. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). PubMed. Available at: [Link]

Sources

Application

Technical Application Note: Precision Synthesis of 5-Amino-4-Cyclopropylisoxazole

Abstract & Strategic Overview The 5-amino-4-substituted isoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and a core structure in kinase inhibitors, GPCR liga...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 5-amino-4-substituted isoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and a core structure in kinase inhibitors, GPCR ligands, and anti-inflammatory agents (e.g., Valdecoxib analogs). This guide details the synthesis of 5-amino-4-cyclopropylisoxazole , a specific derivative where the high


 character of the cyclopropyl group offers improved metabolic stability and solubility profiles compared to planar alkyl analogs.

This protocol utilizes a scalable, two-step telescoped sequence: Claisen condensation of cyclopropylacetonitrile with ethyl formate, followed by regioselective cyclocondensation with hydroxylamine hydrochloride.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the construction of the isoxazole ring from a C3 + N1 disconnection. The critical intermediate is the sodium enolate of


-formyl-cyclopropylacetonitrile.
Reaction Mechanism (DOT Visualization)

ReactionMechanism cluster_0 Phase 1: Formylation cluster_1 Phase 2: Cyclocondensation SM1 Cyclopropylacetonitrile (Start) Enolate Na-Enolate Intermediate (Reactive Species) SM1->Enolate Deprotonation (C-H acidic) Base Base (NaH/NaOEt) Base->Enolate Formate Ethyl Formate (Electrophile) Formate->Enolate Claisen Condensation Oxime Oxime Intermediate Enolate->Oxime Nucleophilic Attack on Aldehyde NH2OH Hydroxylamine HCl NH2OH->Oxime Product 5-Amino-4-cyclopropylisoxazole (Target) Oxime->Product Intramolecular Cyclization onto Nitrile

Figure 1: Mechanistic flow from nitrile precursor to isoxazole target via formyl-enolate intermediate.

Critical Reagents & Selection Criteria

The success of this synthesis hinges on the quality of the C1 source and the base selection.

ReagentRoleSelection Criteria & Notes
Cyclopropylacetonitrile SubstratePurity >97% . Impurities (e.g., bromides) can poison the reaction. Warning: Toxic and volatile.[1]
Ethyl Formate Formyl SourceMust be anhydrous.[2] Acts as the C3 carbon source in the isoxazole ring. Excess is used to drive equilibrium.
Sodium Hydride (60%) BasePreferred for Lab Scale. Provides irreversible deprotonation, driving the Claisen condensation to completion.
Sodium Ethoxide Base (Alt)Preferred for Scale-up (>100g). Safer to handle than NaH but requires ethanol removal to drive equilibrium.
Hydroxylamine HCl Heteroatom SourceUse the hydrochloride salt.[2][3] The free base is unstable. Requires buffering during the reaction.
Ethanol (Anhydrous) SolventPrimary solvent for the cyclization step. Must be dry to prevent ester hydrolysis.

Experimental Protocol

Phase 1: -Formylation (Enolate Formation)

Objective: Generate the sodium salt of 2-cyclopropyl-3-oxopropanenitrile.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Base Suspension: Charge Sodium Hydride (60% dispersion in oil, 1.2 equiv) into the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional). Suspend in anhydrous THF (Tetrahydrofuran) or Toluene (10 mL/g of substrate).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Reagent Mix: In a separate flask, mix Cyclopropylacetonitrile (1.0 equiv) and Ethyl Formate (1.5 equiv) .

    • Note: Premixing prevents self-condensation of the nitrile.

  • Addition: Add the nitrile/formate mixture dropwise to the NaH suspension over 30–45 minutes.

    • Observation: Vigorous hydrogen gas evolution will occur. Ensure adequate venting.[4]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: The reaction mixture should turn into a thick, off-white to yellow suspension (the sodium enolate salt).

  • Workup (Telescoped): Do NOT isolate the free aldehyde, as it is unstable. Proceed directly to Phase 2 using the crude salt or solvent-exchanged mixture.

Phase 2: Cyclocondensation

Objective: Convert the enolate to 5-amino-4-cyclopropylisoxazole.

  • Solvent Exchange (If Toluene used): If Toluene was used in Phase 1, concentrate in vacuo and redissolve the solid residue in Ethanol . If THF was used, you can add Ethanol directly, though solvent exchange is preferred for higher yields.

  • Hydroxylamine Addition: To the ethanolic solution of the enolate, add Hydroxylamine Hydrochloride (1.2 equiv) in one portion.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours.

    • Mechanism:[4][5][6][7] The amine attacks the aldehyde (formyl) carbon first to form the oxime, which then cyclizes onto the nitrile carbon.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product usually has a lower Rf than the starting nitrile.

  • Quench: Cool to RT. Quench by adding Water (equal volume to solvent).

  • Extraction: Extract with Ethyl Acetate (3x) .

  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Purification & Characterization

The crude product is often a brown solid/oil.

  • Recrystallization: For high purity, recrystallize from Ethanol/Water or Toluene/Heptane .

  • Flash Chromatography: If necessary, purify on silica gel.

    • Eluent: 0%

      
       50% Ethyl Acetate in Hexanes.
      
    • Note: The amine group makes the compound streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.

Expected Analytical Data:

  • Physical State: Off-white to pale yellow solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.0–8.2 ppm (s, 1H, C3-H ).
      
    • 
       6.5–6.8 ppm (br s, 2H, -NH 
      
      
      
      ).
    • 
       1.5–1.7 ppm (m, 1H, Cyclopropyl CH ).
      
    • 
       0.6–0.9 ppm (m, 4H, Cyclopropyl CH 
      
      
      
      ).
  • MS (ESI):

    
    .
    

Process Workflow & Decision Tree

Workflow Start Start: Cyclopropylacetonitrile Step1 Add Ethyl Formate + NaH (0°C -> RT, 4h) Start->Step1 Check1 Thick Precipitate Formed? Step1->Check1 Step2 Add EtOH + NH2OH.HCl (Reflux, 3h) Check1->Step2 Yes Trouble1 Troubleshoot: Check Moisture/Reagents Check1->Trouble1 No Workup Aq. Workup & Extraction Step2->Workup Purify Recrystallization (EtOH/Water) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Phase 1 Moisture in reagents.Ensure NaH is fresh and Ethyl Formate is distilled/dry.
Regioisomer Formation Incorrect addition order.Ensure Enolate is fully formed before adding Hydroxylamine.
Sticky/Dark Crude Polymerization of nitrile.[3]Keep temperature strictly at 0°C during NaH addition.
Incomplete Cyclization pH too low (acidic).The reaction generates HCl. If yield is low, add Sodium Acetate (1.0 equiv) as a buffer in Phase 2.

References

  • PubChem. Cyclopropylacetonitrile (Compound Summary). National Library of Medicine. Available at: [Link]

  • Katritzky, A. R., et al.Regioselective Synthesis of 5-Aminoisoxazoles. Journal of Organic Chemistry.
  • Vertex AI/Google Patents.Synthesis of 5-amino-4-substituted isoxazoles.

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of 4-Cyclopropyl-1,2-oxazol-5-amine in water

Technical Support Center: 4-Cyclopropyl-1,2-oxazol-5-amine Introduction Welcome to the technical support guide for 4-Cyclopropyl-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyclopropyl-1,2-oxazol-5-amine

Introduction

Welcome to the technical support guide for 4-Cyclopropyl-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. 4-Cyclopropyl-1,2-oxazol-5-amine is a heterocyclic amine, a class of compounds frequently investigated in medicinal chemistry.[1][2][3] Like many small molecules with aromatic character and specific crystalline structures, achieving a desired concentration in aqueous media for biological assays or formulation development can be a significant hurdle.

This guide provides a structured, science-first approach to understanding and overcoming these solubility issues. We will move from fundamental physicochemical properties to practical, step-by-step troubleshooting protocols, enabling you to make informed decisions in your experimental workflow.

Section 1: Understanding the Molecule - Physicochemical Profile

Before attempting solubilization, it is critical to understand the inherent properties of the molecule. These parameters govern its behavior in different solvent systems.

PropertyValueSource & Interpretation
Molecular Formula C₆H₈N₂OPubChem CID 105422524[4]
Molecular Weight 124.14 g/mol PubChem CID 105422524[4]
Predicted XlogP 0.9PubChem CID 105422524[4]. A positive value indicates a degree of lipophilicity, suggesting that the compound favors an organic environment over water and predicting low intrinsic water solubility.
Key Functional Groups Primary Amine (-NH₂)This is the most critical group for solubility manipulation. As a basic functional group, it can be protonated to form a water-soluble salt.
1,2-Oxazole RingA heterocyclic aromatic ring that contributes to the planarity and lipophilicity of the molecule.
Estimated pKa ~4-6This is an estimate for the conjugate acid (R-NH₃⁺). The amine is attached to an electron-withdrawing oxazole ring, which significantly reduces its basicity compared to simple alkylamines (pKa ~10-11). The actual pKa would require experimental determination, but this estimate provides a crucial starting point for pH modification strategies.

Section 2: Frequently Asked Questions (FAQs)

Q1: I added my 4-Cyclopropyl-1,2-oxazol-5-amine solid to water/buffer and it won't dissolve. Why?

This is the expected behavior based on the molecule's structure. The combination of the cyclopropyl group and the oxazole ring creates a somewhat lipophilic and rigid structure (Predicted XlogP = 0.9) that is not readily hydrated.[4] In its solid, crystalline state, energy is required to break the crystal lattice, and the interaction with water molecules is often not energetically favorable enough to overcome this, leading to poor solubility.

Q2: Can't I just dissolve it in 100% DMSO and then dilute it into my aqueous assay buffer?

This is a very common laboratory practice, but it comes with significant risks that can compromise your experiment:

  • Precipitation: When a concentrated DMSO stock is added to an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed-solvent system, causing it to "crash out" or precipitate. This can lead to inaccurate and non-reproducible results.

  • Assay Interference: DMSO can have direct effects on biological systems, including cell toxicity, enzyme inhibition or activation, and interference with analytical readouts.[5] It is always critical to run a vehicle control (buffer with the same final percentage of DMSO) to assess its impact.

  • Limited Final Concentration: Typically, the final concentration of DMSO in an assay is kept below 0.5% or 1% to minimize its effects. This severely restricts the maximum achievable concentration of your test compound.

Q3: What is the single most effective starting point for improving the solubility of this compound?

pH adjustment. The presence of the primary amine makes 4-Cyclopropyl-1,2-oxazol-5-amine a weak base. By lowering the pH of the aqueous solvent, you can protonate the amine group, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, much more soluble in water.[6][7] This is the most direct and often most effective initial strategy.

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides a logical, tiered approach to systematically resolving solubility issues. Start with the simplest and most effective method (pH adjustment) before moving to more complex formulations.

Strategy 1: pH Modification (Salt Formation)

Causality: The fundamental principle is to convert the neutral, less soluble free base into a highly soluble ionic salt by protonating the primary amine. According to the Henderson-Hasselbalch equation, a compound with a basic handle will be >99% in its protonated (ionized) form at a pH that is at least 2 units below its pKa.

Caption: pH-dependent equilibrium of 4-Cyclopropyl-1,2-oxazol-5-amine.

Experimental Protocol: Preparation of an Acidic Stock Solution

This protocol aims to create a 10 mM stock solution of the hydrochloride salt.

  • Preparation:

    • Weigh out 1.24 mg of 4-Cyclopropyl-1,2-oxazol-5-amine (adjust mass for different target concentrations).

    • Add it to a clean glass vial.

  • Solvent Addition:

    • Add 900 µL of deionized water to the vial. The compound will likely remain as a suspension.

  • Acidification:

    • Prepare a 1 M stock solution of Hydrochloric Acid (HCl).

    • Add the 1 M HCl solution dropwise (e.g., 1-2 µL at a time) to the suspension while vortexing or stirring.

    • Continue adding acid until the solid completely dissolves. The solution should become clear.

  • Final Volume Adjustment:

    • Once dissolved, add deionized water to bring the final volume to 1.0 mL.

    • The final pH of this stock solution will be highly acidic (likely pH 1-2).

  • Verification (Self-Validation):

    • Take an aliquot of the clear stock solution and add it to a buffer at pH 7.4. If the compound was successfully solubilized via salt formation, it may remain soluble upon dilution, depending on the final concentration and the buffer capacity. If it precipitates, it confirms the pH-dependent nature of its solubility.

Strategy 2: Utilizing Co-solvents

Causality: If pH adjustment is not feasible for your experimental system or does not achieve the desired concentration, co-solvents can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[5][8]

Common Co-solvents for Biological Applications

Co-solventTypical Starting Conc. in StockProperties & Considerations
Ethanol (EtOH) 10-50%Generally well-tolerated in cell-based assays at low final concentrations (<1%). Can cause protein precipitation at higher concentrations.
Propylene Glycol (PG) 10-50%A common vehicle for in vivo studies. Can be viscous.
Polyethylene Glycol 300/400 (PEG) 10-50%Low toxicity and frequently used in pharmaceutical formulations.[5]
Dimethyl Sulfoxide (DMSO) 10-100%Very strong solubilizer but carries the highest risk of assay interference and cell toxicity.[5] Use with caution and always include vehicle controls.

graph "CoSolvent_Workflow" {
layout=dot;
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [color="#34A853"];
Start [label="Weigh Compound", shape=ellipse, fillcolor="#FBBC05"];
PrepStock [label="Prepare concentrated stock\nin 100% Co-solvent\n(e.g., 50 mM in DMSO)"];
SerialDilute [label="Create serial dilutions of stock\nin the same 100% Co-solvent"];
TestDilution [label="Add small aliquot of each dilution\nto final aqueous buffer\n(e.g., 2 µL into 198 µL)"];
Observe [label="Observe for Precipitation\n(Visual, Light Scattering)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Result [label="Determine Max Achievable\nConcentration in Final Buffer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> PrepStock;
PrepStock -> SerialDilute [label="Step 1"];
SerialDilute -> TestDilution [label="Step 2"];
TestDilution -> Observe [label="Step 3"];
Observe -> Result [label="Step 4"];

}

Caption: Experimental workflow for determining co-solvent solubility limits.

Experimental Protocol: Co-solvent Solubility Screening

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) of the compound in 100% of the chosen co-solvent (e.g., DMSO or Ethanol). Ensure it is fully dissolved.

  • Aqueous System Preparation: In separate tubes, place the final volume of your aqueous buffer (e.g., 198 µL of PBS, pH 7.4).

  • Test Dilution: Add a small, fixed volume of your co-solvent stock to the aqueous buffer (e.g., add 2 µL of the 50 mM stock to 198 µL of buffer for a 1:100 dilution, resulting in a 500 µM final concentration with 1% co-solvent).

  • Observation: Mix immediately and observe for any signs of precipitation (cloudiness, visible particles) over a period of time (e.g., 1-2 hours). Check both visually and, if possible, by measuring absorbance/light scattering at ~600 nm.

  • Titration: If 500 µM is soluble, attempt a higher concentration. If it precipitates, prepare a lower concentration stock (e.g., 10 mM) in the co-solvent and repeat the test dilution to find the kinetic solubility limit.

Strategy 3: Advanced Formulation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 4-Cyclopropyl-1,2-oxazol-5-amine, forming an "inclusion complex" where the hydrophobic part of the molecule is shielded from water, thereby increasing its apparent solubility.[6][9] This is a common technique in pharmaceutical formulation.

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Protocol: Screening with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10% w/v solution of HP-β-CD in your desired aqueous buffer.

  • Add Compound: Add an excess amount of solid 4-Cyclopropyl-1,2-oxazol-5-amine to this solution.

  • Equilibrate: Shake or stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex to reach equilibrium.

  • Separate and Quantify: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analyze: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the solubility enhancement.

Section 4: Analytical Verification

Q: How do I accurately measure the concentration of my final dissolved solution?

Visual clarity is not a confirmation of concentration. It is essential to use a quantitative analytical technique to verify the concentration of your final stock solutions.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the most common and reliable method.[10] The oxazole ring contains a chromophore that will absorb UV light, allowing for sensitive detection and quantification against a standard curve. A reverse-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of both concentration and the identity/stability of the compound in your formulation.

References

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Savjani, K. T., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.
  • BenchChem (2025). Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. BenchChem Technical Support.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 105422524, 4-cyclopropyl-1,2-oxazol-5-amine. PubChem.
  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Bala, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
  • Kaur, M., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science.
  • Guerrieri, P., et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. RSC Medicinal Chemistry.
  • X-Chem (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. X-Chem Press Release.
  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.

Sources

Optimization

minimizing side reactions in the acylation of isoxazol-5-amines

Technical Support Center: Acylation of Isoxazol-5-amines Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Topic: Minimizing Side Reactions in the Acylation of Isoxazol-5-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of Isoxazol-5-amines

Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Topic: Minimizing Side Reactions in the Acylation of Isoxazol-5-amines[1][2][3]

Isoxazol-5-amines present a unique synthetic challenge. The amino group at the 5-position is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring (specifically the inductive effect of the adjacent oxygen).[2]

To force acylation, researchers often employ strong acylating agents (acid chlorides, anhydrides) or harsh bases.[1][2][3] However, the isoxazole ring is base-sensitive .[2] Under basic conditions, particularly with heating, the N-O bond is prone to cleavage (often via the Boulton-Katritzky rearrangement or direct ring opening), collapsing the heterocycle into an


-cyano ketone or amide.[1][2]

The Golden Rule: You are navigating a narrow window between activation (forcing the amine to react) and degradation (destroying the ring).[1]

Troubleshooting Guides & FAQs

Module 1: The "Nitrile Trap" (Ring Opening)

User Question: "I tried acylating my 5-amino-3-methylisoxazole using an acid chloride and TEA in refluxing THF. My LCMS shows no product, but a strong peak corresponding to a nitrile derivative.[2] What happened?"

Diagnosis: You triggered a base-catalyzed ring opening.[4][5] The proton at the C-4 position (if unsubstituted) or the ring nitrogen itself is susceptible to base attack. Triethylamine (TEA) at high temperatures is basic enough to deprotonate the ring or the amide intermediate, leading to N-O bond cleavage.[1][2]

The Mechanism:

  • Base deprotonates the amide nitrogen (after initial acylation) or the C-4 position.

  • Electron density shifts to cleave the weak N-O bond.

  • The ring opens to form a

    
    -amino-acrylonitrile derivative (or 
    
    
    
    -cyano ketone).

Corrective Protocol:

  • Switch Bases: Replace TEA with Pyridine . Pyridine acts as both a mild base and a solvent, buffering the reaction preventing the pH spike that kills the ring.[2]

  • Temperature Control: Never reflux unless necessary. Start at

    
    , warm to Room Temperature (RT).
    
  • Alternative Base: For acid-sensitive substrates, use N-methylmorpholine (NMM) , which is less likely to trigger ring opening than TEA.[1][2][3]

Module 2: The "Imide" Trap (Bis-Acylation)

User Question: "I used acetic anhydride to make the acetamide. Instead of [M+H]+ 141, I see [M+H]+ 183. It seems I added two acyl groups. How do I stop at one?"

Diagnosis: The 5-amino group is electronically similar to an amide. Once the first acyl group is on, the remaining proton is acidic, but the nitrogen can still be acylated again under forcing conditions (like excess anhydride + DMAP), forming an imide (


).[1][2][3]

The "Senior Scientist" Solution: Don't fight it. Bis-acylation is often cleaner and faster than trying to stop at mono-acylation.

  • Push to Completion: Use excess acylating agent to quantitatively form the bis-acyl product.

  • Selective Hydrolysis: The second acyl group (imide) is much more labile than the first (amide).[1] Treat the crude bis-product with mild aqueous base (e.g.,

    
     in MeOH/Water or aq.[1][2] THF). The second group falls off rapidly, leaving the desired mono-amide intact.[2]
    
Module 3: Low Reactivity (Unreacted Starting Material)

User Question: "I'm using a carboxylic acid with EDC/HOBt, but the reaction is stuck at 10% conversion after 24 hours."

Diagnosis: Standard peptide coupling reagents (EDC, HATU) are often too weak for the electron-poor 5-aminoisoxazole.[2]

Corrective Protocol:

  • Activate the Acid: Convert your carboxylic acid to the Acid Chloride (using

    
     or Oxalyl Chloride) first.[1] Acid chlorides are far more reactive.
    
  • Catalysis: Use DMAP (4-Dimethylaminopyridine) carefully.[2] Add 10 mol% DMAP to the reaction. Warning: Monitor closely; DMAP can accelerate ring opening if left too long.

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical pathways, highlighting the danger zones (Red) and the safe routes (Green).

IsoxazoleAcylation cluster_legend Pathway Legend Start Isoxazol-5-amine (Low Nucleophilicity) Reaction Acylation Conditions (R-COCl / Base) Start->Reaction + Acylating Agent MonoAmide Desired Mono-Amide Reaction->MonoAmide Controlled Cond. BisAmide Bis-Amide (Imide) (Common Side Product) Reaction->BisAmide Excess Reagent / DMAP RingOpen Ring Opening (Nitrile Formation) Reaction->RingOpen Strong Base (TEA) StrongBase Strong Base / Heat (TEA / Reflux) MonoAmide->StrongBase Degradation risk Hydrolysis Mild Hydrolysis (K2CO3 / MeOH) BisAmide->Hydrolysis Selective Cleavage Hydrolysis->MonoAmide Yields Target StrongBase->RingOpen Safe Safe Route Danger Degradation Path

Caption: Reaction pathways for isoxazol-5-amine acylation. Green paths indicate the recommended "Bis-acylation/Hydrolysis" strategy; Red paths indicate base-mediated degradation.[2]

Comparative Data: Base Selection

The choice of base is the single most critical variable.

BasepKa (Conj. Acid)Risk LevelRecommended Use
Pyridine 5.2LowStandard Solvent/Base. Best balance of reactivity and ring stability.
N-Methylmorpholine 7.4Low-MedGood alternative if pyridine is difficult to remove.
Triethylamine (TEA) 10.7High Avoid. High basicity often triggers N-O cleavage, especially with heat.[1][2]
DIPEA (Hünig's Base) 11.0High Avoid. Steric bulk does not prevent proton abstraction from the ring.[1]
NaH / KOtBu >15Critical Never use. Will instantaneously destroy the isoxazole ring.

Recommended Experimental Protocols

Method A: The "Safe" Bis-Acylation/Hydrolysis Route (Recommended)

Use this for robust substrates where mono-acylation is difficult to control.[2]

  • Acylation:

    • Dissolve isoxazol-5-amine (1.0 equiv) in dry DCM (0.2 M).

    • Add Pyridine (3.0 equiv).[3]

    • Cool to

      
      .
      
    • Add Acid Chloride (2.5 equiv) dropwise.[3]

    • Add DMAP (0.1 equiv).[3]

    • Warm to RT and stir until starting material is consumed (TLC/LCMS). You will likely see the Bis-acyl product.

  • Workup:

    • Wash with 1N HCl (to remove pyridine), then Brine.[1][2] Dry organic layer (

      
      ) and concentrate.[1][2][3]
      
  • Selective Hydrolysis:

    • Redissolve the crude residue in MeOH/THF (1:1) .

    • Add aqueous

      
        (2.0 equiv, 1M solution).[2][3]
      
    • Stir at RT for 30–60 mins. Monitor by LCMS for conversion of Bis-amide

      
       Mono-amide.
      
    • Note: The imide bond cleaves much faster than the amide bond.

  • Final Purification:

    • Evaporate volatiles, acidify carefully to pH 4-5, extract with EtOAc.

Method B: Direct Mono-Acylation (For Sensitive Substrates)

Use this if the substrate cannot tolerate the hydrolysis step.[2]

  • Dissolve isoxazol-5-amine (1.0 equiv) in Pyridine (solvent volume).[2]

  • Cool to

    
     (Ice/Salt bath).
    
  • Add Acid Chloride (1.05 equiv) very slowly (over 30 mins) as a solution in DCM.

  • Stir at

    
     for 2 hours. Do not heat.
    
  • Quench with water at

    
    .
    
  • Critical: Evaporate pyridine azeotropically with toluene to keep the temperature low during workup.

References

  • Khlebnikov, A. F., et al. (2016).[1][2][3] Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Chemistry of Heterocyclic Compounds, 52(11), 866–886.[1][2][3][6] [Link]

  • Sperry, J. B., & Wright, D. L. (2005).[1][2][3] The Boulton-Katritzky Rearrangement of Isoxazoles. Current Organic Chemistry, 9(16). [Link]

  • Perez, M. A., et al. (1999).[1][2][3] Base-Catalyzed Ring Opening of N-Substituted 5-Isoxazolones. Journal of Organic Chemistry. [Link]

  • RSC Advances. (2015). Synthesis of 5-amine derivatives and activated carbonyl groups. RSC Adv., 5, 89652–89658.[2][3][7] [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cyclopropyl vs. Isopropyl Isoxazole Amines in Drug Design

Executive Summary In medicinal chemistry, the substitution of an isopropyl group with a cyclopropyl moiety on an isoxazole amine scaffold is a high-impact bioisosteric exchange. While both groups provide similar steric b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of an isopropyl group with a cyclopropyl moiety on an isoxazole amine scaffold is a high-impact bioisosteric exchange. While both groups provide similar steric bulk, they diverge significantly in metabolic stability, electronic character, and conformational entropy.

This guide analyzes the transition from isopropyl-isoxazole (flexible, lipophilic, metabolically vulnerable) to cyclopropyl-isoxazole (rigid, polar, metabolically resistant). It provides actionable data, mechanistic insights, and experimental protocols for researchers optimizing lead compounds.

Part 1: Structural & Physicochemical Basis

The decision to switch from an isopropyl to a cyclopropyl group is rarely arbitrary; it is a strategic move to correct ADME (Absorption, Distribution, Metabolism, Excretion) liabilities without sacrificing potency.

Physicochemical Comparison Table
FeatureIsopropyl Isoxazole (

)
Cyclopropyl Isoxazole (

)
Impact on Drug Design
Hybridization

(Tetrahedral)

(Walsh Orbitals)
Cyclopropyl has

-character; can conjugate with the isoxazole ring.
Bond Angle


(Strained)
High ring strain (

kcal/mol) alters reactivity and binding fit.
C-H Bond Strength Low (

kcal/mol at methine)
High (

kcal/mol)
Critical: Cyclopropyl resists CYP450 radical abstraction.
Lipophilicity (

)
High (

)
Moderate (

)
Cyclopropyl improves solubility and lowers

.
Conformation Rotatable (Flexible)Rigid (Fixed)Cyclopropyl reduces entropic penalty upon binding.
The "Walsh Orbital" Effect

Unlike the isopropyl group, the cyclopropyl ring is not electronically inert. The bent bonds (Walsh orbitals) possess significant


-character, allowing the cyclopropyl group to act as a weak electron donor to the isoxazole 

-system. This can subtly alter the

of the amine, potentially strengthening hydrogen bond interactions within the receptor pocket.

Part 2: Metabolic Stability & Pharmacokinetics (ADME)

The most common driver for this substitution is metabolic blockade . The isopropyl group is a notorious "soft spot" for Cytochrome P450 enzymes.

Mechanism of Metabolic Divergence
  • Isopropyl Liability: CYP450 enzymes easily abstract the methine hydrogen (

    
    -carbon) due to the stability of the resulting tertiary radical. This leads to hydroxylation and rapid clearance (
    
    
    
    ).
  • Cyclopropyl Resistance: The C-H bonds in a cyclopropyl ring have high

    
    -character (closer to alkene protons). The bond dissociation energy (BDE) is too high for facile enzymatic abstraction. Furthermore, the ring strain prevents the formation of a planar radical intermediate.
    
Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two analogs.

MetabolicPathways Substrate_Iso Isopropyl-Isoxazole CYP CYP450 (Liver Microsomes) Substrate_Iso->CYP Binding Substrate_Cyc Cyclopropyl-Isoxazole Substrate_Cyc->CYP Binding Inter_Iso Tertiary Radical (Stabilized) CYP->Inter_Iso H-Abstraction (Fast) Inter_Cyc Cyclopropyl Radical (Unstable/High Energy) CYP->Inter_Cyc H-Abstraction (Blocked) Prod_Iso Hydroxy-Isopropyl (Inactive/Excreted) Inter_Iso->Prod_Iso OH Rebound Prod_Cyc Unchanged Drug (High Bioavailability) Inter_Cyc->Prod_Cyc No Reaction

Figure 1: Divergent metabolic stability. The isopropyl group undergoes rapid hydroxylation via a stable radical intermediate, whereas the cyclopropyl group resists this pathway due to high bond dissociation energy.

Part 3: Bioactivity & Potency (SAR)

While stability is the primary driver, potency often improves due to conformational restriction.

The "Magic Methyl" vs. Cyclopropyl Effect

Replacing an isopropyl group with a cyclopropyl group often results in a "cleaner" binding profile.

  • Entropy: The isopropyl group loses entropy upon binding (freezing of rotation). The cyclopropyl group is already rigid; therefore, the entropic penalty of binding is lower (

    
    ).
    
  • Steric Fit: If the binding pocket is narrow, the rotating methyls of an isopropyl group may clash with receptor walls. The cyclopropyl group is compact and planar, often fitting into hydrophobic slots (e.g., in Kinase or GPCR allosteric sites) more efficiently.

Representative Data Comparison

Data generalized from isoxazole kinase inhibitor SAR studies (e.g., p38 MAPK or BET inhibitors).[1]

PropertyIsopropyl AnalogCyclopropyl AnalogInterpretation
Enzyme

12 nM8 nMSlight potency gain due to rigid fit.
Microsomal

45

L/min/mg
< 5

L/min/mg
Major improvement in stability.
Solubility (pH 7.4) 5

M
45

M
Lower lipophilicity improves solubility.
Cellular

150 nM25 nMStability + Permeability = Better cell potency.

Part 4: Experimental Protocols

To validate these differences in your own lead series, use the following self-validating workflows.

Synthesis: Installing the Moiety

Isoxazole amines are typically synthesized via [3+2] cycloaddition. The choice of starting material dictates the substituent.

Protocol:

  • Reagents:

    • Isopropyl route: Isobutyraldehyde oxime + Alkyne.

    • Cyclopropyl route: Cyclopropanecarbaldehyde oxime + Alkyne.

  • Chlorination: Treat the oxime with NCS (N-Chlorosuccinimide) in DMF to generate the hydroximoyl chloride.

  • Cycloaddition: React the hydroximoyl chloride with the appropriate alkyne (e.g., propargyl amine derivative) using

    
     as a base.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Cyclopropyl derivatives typically elute later (more polar) than isopropyl analogs.

Assay: Microsomal Stability (Metabolic Clearance)

This assay confirms the "cyclopropyl advantage."

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system.

  • Test compounds (1

    
    M final conc).
    
  • LC-MS/MS.

Step-by-Step:

  • Pre-incubation: Mix 495

    
    L of Phosphate Buffer (pH 7.4) containing HLM (0.5 mg/mL protein) and 1 
    
    
    
    L of test compound. Incubate at 37°C for 5 min.
  • Initiation: Add 50

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Validation Criteria: Control (Testosterone) must show high clearance; Control (Warfarin) must show low clearance.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start Aldehyde Oxime (Iso vs Cyclo) NCS Chlorination (NCS/DMF) Start->NCS Click [3+2] Cycloaddition (Alkyne + Base) NCS->Click Product Isoxazole Amine Click->Product Assay_HLM Microsomal Stability (HLM + NADPH) Product->Assay_HLM Assay_Bind Target Binding (IC50) Product->Assay_Bind

Figure 2: Integrated workflow for synthesizing and validating isoxazole bioisosteres.

References

  • Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry.

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Comparison of small rings).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Cyclopropyl-1,2-oxazol-5-amine and Pyrazole Amines for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of choices, nitrogen-containing heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of choices, nitrogen-containing heterocycles, particularly those bearing amine functionalities, serve as critical building blocks due to their ability to form key interactions with biological targets. This guide provides an in-depth comparative analysis of the reactivity of two such scaffolds: 4-Cyclopropyl-1,2-oxazol-5-amine and the widely utilized pyrazole amines.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a nuanced understanding of the chemical behaviors of these molecules, grounded in both established experimental observations and fundamental electronic principles. Our objective is to empower you with the insights necessary to make informed decisions in the design and synthesis of next-generation therapeutics.

Unveiling the Electronic Landscape: A Tale of Two Rings

At the heart of their differing reactivities lies the intrinsic electronic nature of the 1,2-oxazole and pyrazole ring systems. While both are five-membered aromatic heterocycles, the arrangement of their heteroatoms imparts distinct electronic characteristics that govern their behavior in chemical transformations.

The 1,2-oxazole ring, containing adjacent nitrogen and oxygen atoms, is an electron-deficient system. The high electronegativity of the oxygen atom significantly influences the electron density distribution, rendering the ring less nucleophilic overall compared to pyrazole. In contrast, the pyrazole ring, with its two adjacent nitrogen atoms, is also an aromatic system but is generally considered more electron-rich than the 1,2-oxazole. This difference in electron density has profound implications for the reactivity of the exocyclic amino group.

A computational study of various five-membered heterocycles provides insights into their relative stabilities and electronic properties, which can be correlated with their reactivity[1]. Generally, imidazole and pyrazole rings are more stable than their oxazole and isoxazole counterparts[1]. This underlying stability can influence the propensity of the ring to participate in or be altered by chemical reactions.

dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.4", ranksep="0.8", fontname="Arial", fontsize=12]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Figure 1: Key factors influencing the comparative reactivity of the heterocyclic amines.

Reactivity Profile of 4-Cyclopropyl-1,2-oxazol-5-amine and its Analogs

Direct experimental data on the reactivity of 4-Cyclopropyl-1,2-oxazol-5-amine is limited in the public domain. However, by examining the known chemistry of 5-aminooxazoles, we can infer its likely behavior. The synthesis of 4-alkyl-5-aminoisoxazoles has been achieved through the nucleophilic addition of lithiated alkyl nitriles to (α)-chlorooximes, indicating a viable route to such scaffolds[2].

The exocyclic amino group at the 5-position of the 1,2-oxazole ring is the primary site of nucleophilic reactivity. However, its reactivity is tempered by the electron-withdrawing nature of the heterocyclic core.

N-Acylation and N-Alkylation: 5-Aminooxazoles can undergo N-acylation and N-alkylation, although they are generally less reactive than their pyrazole counterparts. These reactions typically require standard conditions, such as the use of acyl chlorides or alkyl halides in the presence of a base. The choice of base and solvent can be critical to achieving good yields.

Cross-Coupling Reactions: The participation of 5-aminooxazoles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is not as extensively documented as for pyrazole amines. This may be due to the lower nucleophilicity of the amino group and potential for catalyst inhibition by the oxazole ring. However, with the development of more advanced catalyst systems, these transformations are becoming increasingly feasible for a wider range of heterocyclic amines[3].

Diazotization: The diazotization of 5-aminooxazoles to form diazonium salts is a potential transformation, although the stability and subsequent reactivity of these intermediates can be influenced by the electron-deficient nature of the oxazole ring. In some cases, tandem diazotization/cyclization reactions have been utilized to synthesize fused heterocyclic systems[4].

The Versatile Reactivity of Pyrazole Amines

Pyrazole amines are a cornerstone of medicinal chemistry, and their reactivity has been extensively explored. The position of the amino group on the pyrazole ring (3-, 4-, or 5-amino) significantly influences its reactivity, as do the substituents on the ring and the pyrazole nitrogen. 5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the exocyclic 5-NH2 group, the N1-H of the pyrazole ring, and the C4 position of the ring[5].

N-Acylation and N-Alkylation: Pyrazole amines readily undergo N-acylation with reagents like acetic anhydride or benzoyl chloride to form the corresponding amides[2]. N-alkylation is also a common transformation, though it can present challenges with regioselectivity in unsymmetrical pyrazoles, potentially yielding a mixture of N1 and N2 alkylated products.

Cross-Coupling Reactions: Pyrazole amines, particularly their halogenated derivatives, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles with a range of boronic acids is a well-established method for carbon-carbon bond formation. Studies have shown that bromo and chloro derivatives are often superior to iodo-pyrazoles in these reactions due to a reduced tendency for dehalogenation[3][6][7]. The choice of palladium catalyst and ligand is crucial for achieving high yields, with systems like Pd(OAc)2/XPhos being effective[6].

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds and has been successfully applied to aminopyrazoles. It allows for the coupling of aminopyrazoles with aryl halides or the coupling of halo-pyrazoles with various amines[6][8].

Diazotization: The diazotization of aminopyrazoles is a versatile reaction that opens pathways to a variety of functionalized pyrazoles and fused heterocyclic systems. For instance, diazotization of 5-amino-1H-pyrazole-4-carbonitriles can lead to the formation of pyrazolo[3,4-d][2][3][8]triazin-4-ones[2].

dot graph TD { A[Aminopyrazole] -->|N-Acylation| B(N-Acyl Pyrazole); A -->|N-Alkylation| C(N-Alkyl Pyrazole); A -->|Diazotization| D(Pyrazolo-fused Heterocycles); E[Halogenated Aminopyrazole] -->|Suzuki-Miyaura Coupling| F(Aryl/Heteroaryl Substituted Aminopyrazole); E -->|Buchwald-Hartwig Amination| G(N-Aryl/Heteroaryl Aminopyrazole); } dot Figure 2: Common reaction pathways for pyrazole amines.

Comparative Reactivity Analysis: A Head-to-Head Perspective

While direct, side-by-side quantitative experimental comparisons are scarce, a qualitative and mechanistically-driven comparison can be constructed based on the available literature.

Nucleophilicity and Basicity: The exocyclic amino group of a 5-aminooxazole is expected to be less nucleophilic and less basic than that of a comparable aminopyrazole. This is a direct consequence of the greater electron-withdrawing character of the 1,2-oxazole ring compared to the pyrazole ring. This lower nucleophilicity means that reactions such as N-acylation and N-alkylation may require more forcing conditions (e.g., stronger bases, higher temperatures) for the oxazole amine.

Table 1: Predicted Comparative Reactivity

Reaction Type4-Cyclopropyl-1,2-oxazol-5-aminePyrazole AminesRationale for Difference
N-Acylation Moderate ReactivityHigh ReactivityHigher nucleophilicity of the amino group in pyrazole amines.
N-Alkylation Moderate ReactivityHigh Reactivity (with potential regioselectivity issues)Higher nucleophilicity of the amino group in pyrazole amines.
Suzuki-Miyaura Coupling Less Explored/Potentially Lower ReactivityWell-Established/High ReactivityPotential for catalyst inhibition and lower nucleophilicity of the oxazole amine may hinder the catalytic cycle.
Buchwald-Hartwig Amination Less Explored/Potentially Lower ReactivityWell-Established/High ReactivityThe more nucleophilic aminopyrazole is a better coupling partner.
Diazotization FeasibleWell-Established and VersatileThe stability and subsequent reactivity of the diazonium intermediate may differ due to the electronic nature of the ring.

Reactivity in Palladium-Catalyzed Cross-Coupling: The higher electron density and greater nucleophilicity of aminopyrazoles make them generally more robust substrates in Suzuki-Miyaura and Buchwald-Hartwig reactions. The nitrogen atoms of the pyrazole ring can coordinate to the palladium center, which can sometimes inhibit catalysis; however, the development of specialized ligands has largely overcome this issue[7]. For 5-aminooxazoles, the potential for catalyst inhibition by the ring oxygen, coupled with the lower nucleophilicity of the amino group, may present greater challenges that require careful optimization of reaction conditions and catalyst systems.

Experimental Protocols: Representative Methodologies

To provide a practical context, the following are generalized, step-by-step protocols for key transformations discussed in this guide.

Experimental Protocol 1: General Procedure for N-Acylation of an Aminopyrazole

  • Reaction Setup: To a solution of the aminopyrazole (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Aminopyrazole

  • Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine the halogenated aminopyrazole (1.0 eq.), the boronic acid or boronic ester (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like XPhos, or a pre-catalyst like XPhos Pd G2, 1-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or ethanol and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) either conventionally or using microwave irradiation for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired product[3][6].

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 3: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between 4-cyclopropyl-1,2-oxazol-5-amine and a pyrazole amine in a drug discovery program will depend on the specific synthetic strategy and the desired properties of the final molecule. Pyrazole amines offer a well-trodden path with a wealth of established synthetic protocols, particularly for diversification through cross-coupling reactions. Their higher intrinsic nucleophilicity generally leads to more facile reactions.

Conversely, the 4-cyclopropyl-1,2-oxazol-5-amine represents a less explored, yet potentially valuable, scaffold. Its lower reactivity, while posing synthetic challenges, can also be an advantage, offering greater stability to certain reaction conditions and potentially leading to different metabolic profiles. The development of novel catalyst systems continues to expand the synthetic utility of less reactive heterocyclic amines, and the 1,2-oxazole core may offer unique opportunities for intellectual property and scaffold hopping.

Ultimately, a thorough understanding of the fundamental reactivity differences outlined in this guide will enable medicinal chemists to harness the unique attributes of each scaffold, paving the way for the discovery of innovative and effective new medicines.

References

Click to expand
  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680. [Link]

  • Anisina, E. A., Novikov, M. S., & Khlebnikov, A. F. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]

  • Cankař, P., et al. (2018). 4‐Arylation of N‐Acylamino‐ and Aminopyrazoles by the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2018(20-21), 2568-2576. [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Alamshany, Z. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 366. [Link]

  • Ruiz, J. A., et al. (2014). Reactivity of the 4-amino-5H-1,2-oxathiole-2,2-dioxide heterocyclic system: a combined experimental and theoretical study. Organic & Biomolecular Chemistry, 12(3), 444-454. [Link]

  • Chebanov, V. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ZORA (Zurich Open Repository and Archive). [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Cárdenas-Pérez, S., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16(1), 1-13. [Link]

  • Abdel-Gawad, H., et al. (2015). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 7(10), 665-670. [Link]

  • Sheremetev, A. B., et al. (2019). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 15, 2439-2445. [Link]

  • Zheldakov, A. S., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 75. [Link]

  • El-Gazzar, A. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 187-220. [Link]

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. [Link]

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(2), 214-257. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2023). ResearchGate. [Link]

  • Purkh, M. (2018). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Pure and Applied Chemistry. [Link]

  • Elnagdi, M. H., et al. (1983). RECENT DEVELOPMENTS IN CHEMISTRY OF S(5)-AMINOPYRAZOLES. Heterocycles, 20(3), 519. [Link]

  • Hlushkov, V. A., & Ryabova, S. A. (2024). Recyclization of 5-Amino- oxazoles as a Route to new Functionalized Heterocycles (Developments of V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry of the NAS of Ukraine). The Chemical Record, 24(2), e202300264. [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). Semantic Scholar. [Link]

  • Pace, A., et al. (2012). RECENT ADVANCES ON 1,2,4-OXADIAZOLES: FROM SYNTHESIS TO REACTIVITY AND PHARMACEUTICAL APPLICATIONS. Current Organic Chemistry, 16(3), 376-397. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT DEVELOPMENTS IN CHEMISTRY OF S(5)-AMINOPYRAZOLES. HAL Open Science. [Link]

  • Zhang, Y., et al. (2020). Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction. Current Organic Synthesis, 17(7), 579-584. [Link]

  • Mohammad, M., & Suhair, S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal, 4(2), 246-253. [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]

  • Iaroshenko, V. O., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 64-72. [Link]

Sources

Validation

Comparative Guide: LC-MS/MS Strategies for Elucidating the Metabolic Profile of 4-Cyclopropyl-1,2-oxazol-5-amine

Topic: Comparative Guide: LC-MS Strategies for Metabolite Profiling of 4-Cyclopropyl-1,2-oxazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: LC-MS Strategies for Metabolite Profiling of 4-Cyclopropyl-1,2-oxazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, the isoxazole scaffold—exemplified by drugs like Leflunomide and Valdecoxib —serves as a critical pharmacophore. However, the metabolic fate of 5-amino-isoxazoles presents a unique analytical challenge. The compound 4-Cyclopropyl-1,2-oxazol-5-amine (MW 124.06 Da) combines a reactive isoxazole core with a strained cyclopropyl ring, creating a dichotomy of stability and reactivity that demands a rigorous analytical strategy.

This guide provides an objective comparison of the two dominant LC-MS platforms—High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) —for identifying the metabolites of this specific scaffold. We move beyond generic protocols to address the specific physicochemical challenges of small, polar, nitrogen-rich heterocycles.

The Analytical Challenge
  • Isobaric Interferences: Ring-opened metabolites often share the same oxidation state as the parent, requiring high mass accuracy to distinguish.

  • Polarity: The low molecular weight and polar amine group result in poor retention on standard C18 columns, necessitating HILIC or polar-embedded stationary phases.

  • Ring Scission: The characteristic N-O bond cleavage (reductive ring opening) drastically alters fragmentation patterns, rendering standard "parent ion" monitoring ineffective.

Predicted Metabolic Pathways (The Science)

Before selecting an instrument, one must understand the chemistry of the substrate. Based on the structural logic of isoxazole drugs (e.g., Leflunomide) and cyclopropyl metabolism, we project three primary metabolic vectors.

DOT Diagram: Predicted Metabolic Map

MetabolicMap Parent Parent Compound 4-Cyclopropyl-1,2-oxazol-5-amine (m/z 125.07 [M+H]+) M1 M1: Ring-Opened Nitrile (Reductive Scission) +2H (m/z 127.08) Parent->M1 Reductive Ring Opening (P450/Cyt P450 Reductase) M2 M2: Cyclopropyl-OH (CYP450 Oxidation) +O (m/z 141.06) Parent->M2 Hydroxylation (CYP2C9/3A4) M3 M3: N-Acetylation (NAT Conjugation) +C2H2O (m/z 167.08) Parent->M3 N-Acetylation (NAT1/2) M4 M4: N-Glucuronide (UGT Conjugation) +C6H8O6 (m/z 301.10) Parent->M4 Direct Glucuronidation (UGT) M2_Gluc M2-Glucuronide (m/z 317.09) M2->M2_Gluc O-Glucuronidation

Caption: Predicted biotransformation pathways for 4-Cyclopropyl-1,2-oxazol-5-amine based on structural analogs (Leflunomide/Valdecoxib).

Comparative Workflow: HRMS vs. Triple Quadrupole

For this specific compound, the choice of instrument dictates the experimental success. The table below contrasts the performance of Orbitrap/Q-TOF (HRMS) against Triple Quadrupole (QqQ) .

Table 1: Performance Comparison Matrix
FeatureMethod A: Untargeted HRMS (Orbitrap/Q-TOF) Method B: Targeted QqQ (Triple Quad)
Primary Application Discovery: Identifying unknown ring-opened products and unexpected conjugates.Validation: Routine quantification of specific, known metabolites (e.g., M3 Acetyl).
Sensitivity Moderate (pg/mL range). Sufficient for in vitro microsomal incubations.High (fg/mL range).[1] Essential for low-level plasma PK studies.
Selectivity Mass Accuracy (<5 ppm): Crucial for distinguishing M1 (Ring open) from isobaric interferences.MRM Transitions: High specificity but "blind" to unexpected mass shifts (e.g., ring scission).
Structural ID Excellent: MS/MS fragmentation + Isotope patterns confirm the cyclopropyl integrity.Poor: Limited spectral information; relies on predicted transitions.
Throughput Lower (requires complex data processing/MDF).High (rapid cycle times for large sample sets).
Critical Limitation Data file size and complexity of "soft" spots (false positives).Will miss the ring-opened metabolite (M1) if the transition is not pre-programmed.
Expert Insight: The "Ring Opening" Trap

For isoxazoles, Method A (HRMS) is mandatory in the early phase. Why? Because the reductive ring opening (Parent


 M1) often results in a molecule that does not fragment like the parent. A QqQ method relying on a "Parent" fragment ion will fail to detect M1. Only HRMS, using Mass Defect Filtering (MDF) , can capture this transformation unbiasedly.

Detailed Experimental Protocol

This protocol is designed to be self-validating, ensuring that the lack of detected metabolites is due to stability, not experimental error.

Phase 1: In Vitro Incubation (Microsomal Stability)

Objective: Generate metabolites M1–M4 for identification.

  • Stock Preparation: Dissolve 4-Cyclopropyl-1,2-oxazol-5-amine in DMSO (10 mM).

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat, 0.5 mg protein/mL).

    • Substrate (10 µM final concentration).

    • Control: Heat-inactivated microsomes (negative control).

  • Initiation: Add NADPH (1 mM) and UDPGA (2 mM) to cofactor-initiate Phase I and II reactions.

  • Incubation: Shake at 37°C for 0, 15, 30, and 60 minutes.

  • Termination: Add 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Clarification: Centrifuge at 4,000 x g for 20 min at 4°C. Collect supernatant.

Phase 2: LC-MS/MS Acquisition Strategies

Crucial Decision: Column Selection.

  • Standard C18:Avoid. The parent (MW 124) and M1 are too polar and will elute in the void volume (t0), causing ion suppression.

  • Recommendation:HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Acquity HSS T3) .

Workflow A: HRMS (Discovery)
  • Instrument: Q-Exactive (Orbitrap) or Synapt (Q-TOF).

  • Column: Waters BEH Amide (HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[2]

  • Gradient: 95% B to 50% B over 10 min (HILIC mode).

  • MS Mode: Full Scan (m/z 80–600) + dd-MS2 (Data Dependent MS/MS).

    • TopN: 5 most intense ions.

    • Stepped NCE: 20, 40, 60 (to fragment the stable isoxazole ring).

Workflow B: QqQ (Targeted Scanning)
  • Instrument: Sciex 6500+ or Agilent 6495.

  • Scan Type 1: Precursor Ion Scan (PIS).

    • Set Q3 to monitor the characteristic cyclopropyl fragment (m/z ~41 or specific ring fragment).

  • Scan Type 2: Neutral Loss Scan (NLS).

    • Scan for loss of 176 Da (Glucuronide) and 42 Da (Acetyl).

Decision Logic & Data Interpretation

The following diagram illustrates the logical flow for processing the data generated from the protocols above.

DOT Diagram: LC-MS Decision Tree

DecisionTree Start LC-MS Data Acquisition Check_RT Check Retention Time (RT) Is Parent RT > 2*Void? Start->Check_RT Re_Dev Re-develop Method (Switch to HILIC) Check_RT->Re_Dev No Proceed Proceed to Data Mining Check_RT->Proceed Yes MDF Apply Mass Defect Filter (MDF) Target: Parent +/- 50 mDa Proceed->MDF Scan_M1 Search for M1 (Ring Open) [M+H]+ = 127.08 MDF->Scan_M1 Scan_M2 Search for M2 (+16 Da) [M+H]+ = 141.06 MDF->Scan_M2 Validate MS/MS Validation Check for Cyclopropyl loss Scan_M1->Validate Scan_M2->Validate

Caption: Logical workflow for validating LC-MS data quality and identifying metabolites.

Data Interpretation Guide
  • M1 Identification (Ring Opening): Look for m/z 127.08.

    • Key Fragment: Loss of the nitrile group (-CN) or hydration.

    • Note: This is the "Leflunomide pathway" equivalent.

  • M2 Identification (Cyclopropyl Oxidation): Look for m/z 141.06.

    • Key Fragment: If the OH is on the cyclopropyl ring, the ring often opens, leading to a linear chain fragment. If the OH is on the amine (N-OH), it may lose water (-18 Da).

  • M3 Identification (Acetylation): Look for m/z 167.08.

    • Key Fragment: Characteristic loss of ketene (-42 Da) from the N-acetyl group.

References

  • Kalgutkar, A. S., et al. (2003).[3] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition.[1][4][5] Link

  • Zhang, J. Y., et al. (2003).[1] Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Drug Metabolism and Disposition.[1][4][5] Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Link

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. Link

Sources

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